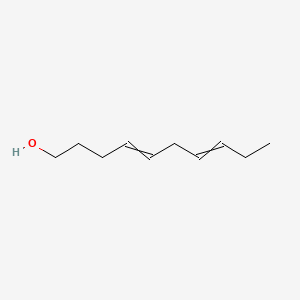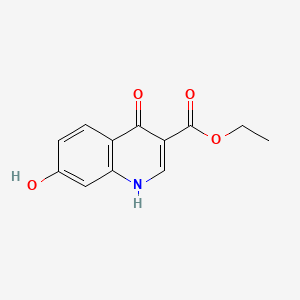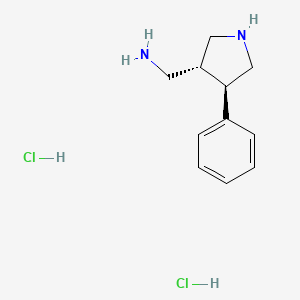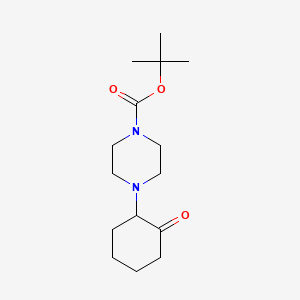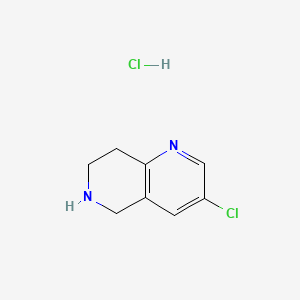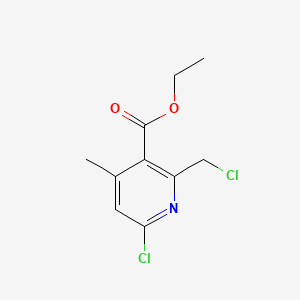
Ethyl 6-chloro-2-(chloromethyl)-4-methylnicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-chloro-2-(chloromethyl)-4-methylnicotinate is a chemical compound that belongs to the class of nicotinic acid derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. Ethyl 6-chloro-2-(chloromethyl)-4-methylnicotinate is known for its anti-inflammatory, antiviral, and anticancer properties.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-chloro-2-(chloromethyl)-4-methylnicotinate has several potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, Ethyl 6-chloro-2-(chloromethyl)-4-methylnicotinate has been found to possess antiviral activity against hepatitis C virus and herpes simplex virus. It has also demonstrated anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
Wirkmechanismus
The mechanism of action of Ethyl 6-chloro-2-(chloromethyl)-4-methylnicotinate is not fully understood. However, studies have suggested that it may act by inhibiting various signaling pathways involved in inflammation, viral replication, and cancer progression. Ethyl 6-chloro-2-(chloromethyl)-4-methylnicotinate has been shown to inhibit the NF-κB pathway, which is involved in the regulation of pro-inflammatory cytokines. It has also been found to inhibit the Akt/mTOR pathway, which is involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
Ethyl 6-chloro-2-(chloromethyl)-4-methylnicotinate has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, Ethyl 6-chloro-2-(chloromethyl)-4-methylnicotinate has been shown to inhibit the replication of hepatitis C virus and herpes simplex virus. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ethyl 6-chloro-2-(chloromethyl)-4-methylnicotinate in lab experiments is its potential for use in developing new anti-inflammatory, antiviral, and anticancer drugs. Additionally, Ethyl 6-chloro-2-(chloromethyl)-4-methylnicotinate is relatively easy to synthesize and purify. However, one limitation of using Ethyl 6-chloro-2-(chloromethyl)-4-methylnicotinate in lab experiments is its potential toxicity. Further studies are needed to determine the safety and toxicity profile of this compound.
Zukünftige Richtungen
There are several future directions for research on Ethyl 6-chloro-2-(chloromethyl)-4-methylnicotinate. One direction is to further investigate its mechanism of action and identify specific targets for its anti-inflammatory, antiviral, and anticancer properties. Another direction is to optimize the synthesis method for improved yield and purity. Additionally, future studies should focus on determining the safety and toxicity profile of Ethyl 6-chloro-2-(chloromethyl)-4-methylnicotinate in animal models and humans. Finally, there is a need for clinical trials to evaluate the efficacy of Ethyl 6-chloro-2-(chloromethyl)-4-methylnicotinate in treating inflammatory, viral, and cancerous diseases.
Synthesemethoden
The synthesis of Ethyl 6-chloro-2-(chloromethyl)-4-methylnicotinate involves the reaction of 6-chloro-2-(chloromethyl)-4-methylnicotinic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds via an esterification mechanism, resulting in the formation of Ethyl 6-chloro-2-(chloromethyl)-4-methylnicotinate. The purity of the compound can be improved through recrystallization and column chromatography.
Eigenschaften
IUPAC Name |
ethyl 6-chloro-2-(chloromethyl)-4-methylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c1-3-15-10(14)9-6(2)4-8(12)13-7(9)5-11/h4H,3,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRCYYJAXVLNSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1C)Cl)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-chloro-2-(chloromethyl)-4-methylnicotinate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

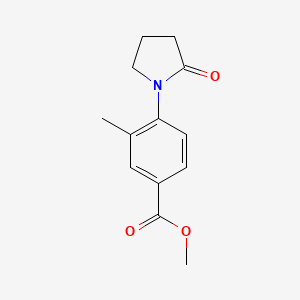
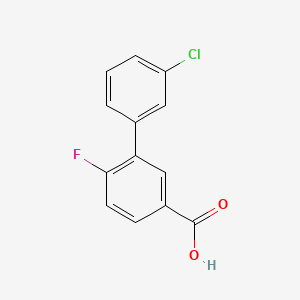

![1-[1-(2-Hydroxypropyl)-1H-indol-3-yl]ethanone](/img/no-structure.png)
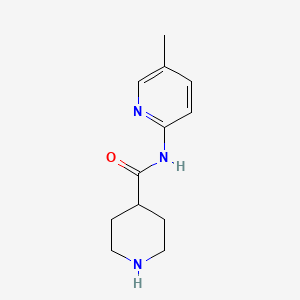
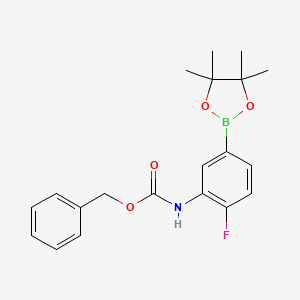
![3-(Benzo[d][1,3]dioxol-5-yl)-5-nitrobenzoic acid](/img/structure/B597568.png)
